The compound is synthesized from morphine, which is derived from the opium poppy (Papaver somniferum). Morphine itself is classified as a phenanthrene alkaloid and acts primarily on the central nervous system. The modification to create 3-(tert-Butyldimethylsilyl)morphine involves protecting functional groups on the morphine structure to improve its reactivity and selectivity in subsequent chemical reactions.
The synthesis of 3-(tert-Butyldimethylsilyl)morphine typically involves several steps, focusing on the protection of hydroxyl groups. One common method includes:
In one example, tert-butyldimethylsilyl chloride was reacted with morphine in dichloromethane, yielding 3-(tert-Butyldimethylsilyl)morphine in high yield after purification .
The molecular formula for 3-(tert-Butyldimethylsilyl)morphine is CHN\O, with a molecular weight of approximately 303.42 g/mol. The structure features:
Structural analyses through NMR spectroscopy reveal distinct peaks corresponding to the silyl group and confirm the integrity of the morphinan core.
3-(tert-Butyldimethylsilyl)morphine can participate in various chemical reactions due to its functional groups:
These reactions allow for further modification and exploration of biological activity.
The mechanism of action for 3-(tert-Butyldimethylsilyl)morphine is expected to be similar to that of morphine itself, primarily acting as an agonist at mu-opioid receptors. This interaction leads to:
Studies indicate that modifications such as silylation can alter receptor affinity and selectivity, potentially enhancing therapeutic profiles while minimizing side effects .
The physical properties of 3-(tert-Butyldimethylsilyl)morphine include:
Chemical properties include reactivity towards nucleophiles due to the presence of protected hydroxyl groups, which can be selectively deprotected or transformed depending on synthetic needs .
The scientific applications of 3-(tert-Butyldimethylsilyl)morphine are varied:
This compound exemplifies how structural modifications can lead to significant changes in pharmacological properties, offering insights into opioid chemistry and potential therapeutic avenues .
Morphine possesses three distinct hydroxyl groups with varying chemical reactivity: a phenolic C3-OH (pKa ~9.9), a C6 allylic alcohol (pKa ~15.5), and a C14 alicyclic tertiary alcohol. This differential acidity enables hierarchical protection strategies. The phenolic C3-OH is the most acidic and nucleophilic, making it the primary target for chemoselective silylation. Protection of this group with tert-butyldimethylsilyl (TBS) serves dual purposes: (1) it blocks the metabolically vulnerable site responsible for glucuronide conjugation (major pathway for morphine clearance), and (2) it modulates physicochemical properties, enhancing lipophilicity and potentially altering blood-brain barrier permeability [2] [7]. The C6 and C14 hydroxyls, being sterically hindered and less acidic, typically require more forcing conditions or distinct protecting groups (e.g., acetates, ethers) if modification is necessary. The TBS-protected morphine derivative (3-TBS-morphine) is primarily synthesized to stabilize the molecule against hepatic metabolism, particularly relevant in disease states like nonalcoholic steatohepatitis (NASH) where transporter function is altered, impacting metabolite disposition [2].
Table 1: Protection Strategies for Morphine Hydroxyl Groups
Hydroxyl Position | Relative Acidity (pKa) | Preferred Protecting Group | Functional Impact of Protection |
---|---|---|---|
C3 (Phenolic) | ~9.9 | TBSCl, TBSOTf | Blocks Phase II metabolism (glucuronidation); ↑ lipophilicity |
C6 (Allylic Alcohol) | ~15.5 | Acetyl, Benzoyl | Prevents oxidation to ketone; modifies reactivity |
C14 (Tertiary Alcohol) | >16 | Often left unprotected | Minimal metabolic vulnerability; steric hindrance |
Achieving selective silylation at the C3 phenolic hydroxyl without modifying the aliphatic hydroxyls (C6, C14) requires precise control over reaction parameters. Key methodological innovations include:
Table 2: Impact of Reaction Conditions on 3-TBS Morphine Synthesis
Silylating Agent | Base/Catalyst | Solvent | Temperature | Reaction Time (h) | Yield (%) | C3-Selectivity |
---|---|---|---|---|---|---|
TBSCl | Imidazole | DMF | RT | 12-24 | 60-75 | Moderate |
TBSCl | DMAP | DCM | 0°C - RT | 2-6 | 85-92 | High |
TBSOTf | 2,6-Lutidine | DCM | -40°C | 0.5-1 | 90-95 | Excellent |
TBSOTf | None | THF | -78°C | 1 | 88-93 | Excellent |
Maximizing the yield and purity of 3-TBS-morphine necessitates optimization across multiple parameters:
Table 3: Key Parameters for Optimized Synthesis of 3-TBS-Morphine
Parameter | Optimal Conditions (TBSCl/DMAP) | Optimal Conditions (TBSOTf/Lutidine) | Impact of Deviation |
---|---|---|---|
Temperature | 0°C → RT | -40°C → -20°C | ↑ Temp: ↓ Selectivity, ↑ side products |
Reaction Time | 2-4 h | 0.5-1 h | ↑ Time: Risk of disilylation/degradation |
Silylating Agent Eq. | 1.1-1.3 | 1.05-1.15 | ↑ Eq.: ↑ Risk of C6 silylation |
Catalyst Loading | 0.1-0.2 eq DMAP | 1.5-2.0 eq 2,6-Lutidine | ↓ Loading: Slow/incomplete reaction |
Solvent | Anhydrous DCM | Anhydrous DCM or THF | Moisture: Hydrolysis; Protic solvents: Compete |
Concentration | 0.2-0.3 M | 0.05-0.1 M | ↑ Conc.: ↑ Risk of side reactions (TBSOTf) |
Workup | Wash with sat. NH₄Cl, water, brine | Quench with sat. NaHCO₃, water, brine | Acidic workup: Risk of desilylation |
The choice of silylating agent significantly impacts the efficiency, selectivity, and practicality of morphine C3 protection. A comparison reveals distinct advantages for TBS groups:
Table 4: Comparison of Silylating Agents for Alkaloid Hydroxyl Protection
Silyl Group | Reagent (Typical) | Relative Stability¹ | Cleavage Conditions | Chemoselectivity for Morphine C3-OH | Practicality for Synthesis |
---|---|---|---|---|---|
TMS | TMSCl, HMDS | 1.0 | Very mild acid, H₂O, Fluoride | Excellent (too reactive) | Poor (too labile) |
TES | TESCl | 10-50 | Acid (HCl/MeOH), Fluoride | Good | Moderate |
TBS | TBSCl, TBSOTf | 100 | Acid (AcOH/H₂O, TFA), Fluoride | Excellent (with control) | Excellent |
TBDPS | TBDPSCl | 500-1000 | Acid (stabler), Fluoride | Moderate (slower) | Good |
TIPS | TIPSCl, TIPSOTf | >10,000 | Extended Fluoride treatment | Poor (steric hindrance) | Low |
¹ Relative stability to aqueous hydrolysis at neutral pH; TMS = 1.
The TBS group stands out as the optimal choice for protecting the C3-phenolic hydroxyl of morphine in the context of synthesizing derivatives like 3-(tert-Butyldimethylsilyl)morphine. Its combination of ease of introduction under mild, selective conditions (especially using TBSCl/DMAP or TBSOTf/lutidine), excellent stability during subsequent synthetic manipulations, and reliable orthogonal deprotection provides a robust methodology. This approach is fundamental for enabling the synthesis of complex morphine analogs with modified pharmacological profiles by blocking the major metabolic site while allowing for strategic functionalization elsewhere on the morphinan core [2] [5] [7].
Compound Names Mentioned:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4